TAK-285 is a dual inhibitor that potently blocks the kinase activity of HER2 and EGFR. Inhibition of these receptors prevents autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cancer cell survival and proliferation [1] [2].
The following diagram illustrates the proposed mechanism by which this compound inhibits the HER2:HER3 signaling axis, a key driver of proliferation in sensitive cells:
Proposed model of HER2:HER3 signaling inhibition by this compound, based on research by Takagi et al. (2014) [3].
Testing against a broad kinase panel demonstrated that this compound is highly selective for the HER family. The table below details its activity against a range of kinases [4] [5]:
| Kinase Target | IC₅₀ Value | Notes |
|---|---|---|
| HER2 | 17 nM | Primary target [4] |
| EGFR/HER1 | 23 nM | Primary target [4] |
| HER4 | 260 nM | >10-fold less potent than for HER1/2 [4] |
| MEK1 | 1.1 µM | Slight inhibition [4] |
| Aurora B | 1.7 µM | Slight inhibition [4] |
| c-Met | 4.2 µM | Slight inhibition [4] |
| Lck | 2.4 µM | Slight inhibition [4] |
| CSK | 4.7 µM | Slight inhibition [4] |
| Other Kinases | >10 µM | No significant activity against 96-kinase panel [1] [4] |
To evaluate the activity and potential of this compound, researchers employed a range of standardized experimental methods. Key protocols from the search results are outlined below.
This protocol measures the direct inhibitory activity of this compound on purified HER2 and EGFR kinases [4] [5].
This protocol determines the anti-proliferative effect of this compound on cancer cell lines [4] [2].
This protocol evaluates the antitumor activity of this compound in animal models [1] [4].
A key differentiator for this compound is its ability to penetrate the CNS [1].
Research by Takagi et al. identified determinants of sensitivity to this compound [3].
A first-in-human Phase I study in Japanese patients with solid tumors established the initial clinical profile of this compound [7].
This compound represents a compelling preclinical proof-of-concept for a HER2/EGFR inhibitor designed to overcome the critical challenge of treating brain metastases. Its key advantages include potent and selective kinase inhibition, robust antitumor activity in xenograft models, and most importantly, effective penetration of the blood-brain barrier due to its evasion of the Pgp efflux pump [1] [4]. The identification of phospho-HER3 as a potential predictive biomarker also provides a strategic path for patient selection in potential future clinical development [3].
While its clinical development appears to have halted after Phase I, the preclinical data on this compound continues to provide a valuable blueprint for the design of next-generation tyrosine kinase inhibitors targeting CNS metastases.
TAK-285 potently inhibits the tyrosine kinase activity of both HER2 and EGFR. By binding to the ATP-binding site in the inactive conformation of these receptors, it prevents their autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K-AKT and MAPK pathways, which are critical for cancer cell survival and proliferation [1].
Research indicates that the sensitivity of cancer cells to this compound is closely linked to the expression and cooperative regulation of HER2 and HER3 (a key dimerization partner for HER2). Cells most sensitive to this compound often exhibit high levels of phosphorylated HER3, which is trans-phosphorylated by HER2. This compound treatment effectively reduces this phosphorylation, leading to downregulation of the PI3K-AKT pathway and inhibition of cell growth [2] [3].
The following diagram illustrates the signaling pathway and mechanism of this compound.
For researchers looking to validate or build upon these findings, here are the methodologies for key experiments as described in the literature.
This protocol measures the direct inhibitory activity of a compound against purified HER2 or EGFR kinase domains [1].
This protocol evaluates the anti-proliferative effect of this compound on cancer cell lines [1].
This advanced technique verifies the penetration of the unbound, pharmacologically active fraction of a drug across the blood-brain barrier [4].
The following table consolidates key data from preclinical and early clinical studies of this compound.
| Study Type | Model / System | Key Findings | Source |
|---|---|---|---|
| In Vivo Efficacy | Mouse BT-474 (breast cancer) xenograft | Oral administration (100 mg/kg, b.i.d.) showed significant antitumor activity (T/C=29%) without body weight loss. | [1] |
| In Vivo Efficacy | Rat 4-1ST (gastric cancer) xenograft | Dose-dependent tumor growth inhibition; tumor regression observed at 25 and 50 mg/kg doses. | [1] |
| Brain Penetration | Rat microdialysis & mouse brain metastasis model | Confirmed presence of unbound this compound in brain; superior inhibition of brain tumor growth vs. lapatinib. | [4] [5] |
| Clinical Trial | Phase I (Cancer patients) | Maximum Tolerated Dose (MTD): 300 mg twice daily. Dose-Limiting Toxicities: Grade 3 increased aminotransferases and decreased appetite. A partial response was observed in one patient with parotid cancer. | [6] |
TAK-285 was designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The pyrrolo[3,2-d]pyrimidine core is a key bioisostere for purines that enables potent and selective kinase inhibition [2] [3].
The crystal structure of HER2 in complex with this compound (PDB ID: 3RCD) confirms this binding mode [1]. A critical feature of this compound is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump [4]. This property may offer a significant advantage for treating brain metastases, as it allows this compound to cross the blood-brain barrier more effectively than substrates like lapatinib [4] [5].
The quantitative profile of this compound demonstrates its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC₅₀ Value | Selectivity Note |
|---|---|---|
| HER2 (ErbB2) | 17 nM [6] [5] | Primary Target |
| EGFR (HER1) | 23 nM [6] [5] | Primary Target |
| HER4 | 260 nM [6] [7] | >10-fold less potent than HER2/EGFR [6] |
| MEK1, c-Met, Aurora B, Lck, CSK, Lyn B | 1.1 - 5.7 µM [6] [7] | Greatly reduced potency; demonstrates high selectivity |
Table 2: Cellular and In Vivo Efficacy of this compound
| Model Type | System / Cell Line | Result / IC₅₀ Value | Key Findings |
|---|---|---|---|
| Cellular Anti-proliferation | BT-474 (HER2-overexpressing breast cancer) | GI₅₀ = 17 nM [6] [5] | Potent growth inhibition in a HER2-driven model. |
| In Vivo Anti-tumor Activity | BT-474 mouse xenograft [4] | Significant growth inhibition | As effective as lapatinib. |
| 4-1ST (gastric cancer) mouse xenograft [6] | Dose-dependent inhibition (T/C: 44% and 11% at 50 and 100 mg/kg BID) | No significant body weight loss. | |
| 4-1ST rat xenograft [6] | Tumor regression (T/C: -16% at 50 mg/kg BID) | ||
| Brain Metastasis Model | Intracranial BT-474-Luc mouse model [4] | Greater inhibition of brain tumor growth vs. lapatinib | Attributed to BBB penetration and non-Pgp substrate property. |
To evaluate compounds like this compound, researchers use standardized assays for kinase activity, cellular proliferation, and Pgp interaction.
A Phase I first-in-human study of this compound in Japanese patients with solid tumors established its safety and pharmacokinetics [8]. The maximum tolerated dose (MTD) was determined to be 300 mg twice daily. Dose-limiting toxicities included grade 3 increases in aminotransferases and decreased appetite. The compound showed rapid absorption and dose-proportional plasma exposure, with one partial response observed in a patient with parotid cancer [8].
Research into the pyrrolopyrimidine scaffold remains active. A 2023 study developed new this compound derivatives with a quinazoline core and nitroimidazole moieties to enhance dual EGFR/HER2 inhibition, with one compound (9f) showing an IC₅₀ of 2.3 nM against EGFR [9]. Another 2023 publication reported novel halogenated pyrrolo[2,3-d]pyrimidine derivatives, with compound 5k emerging as a potent multi-targeted kinase inhibitor [10].
The diagram below illustrates the signaling pathway inhibited by this compound and the key experiments used to characterize it.
Diagram: this compound mechanism and key experiments.
TAK-285 is a novel, low-molecular-weight, oral compound designed as a dual inhibitor of the HER2 (ERBB2) and EGFR (HER1/ERBB1) receptor tyrosine kinases [1]. It functions by binding to the ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival [1] [2].
The table below summarizes its potency and selectivity against various kinases:
| Kinase Target | IC50 (Half-Maximal Inhibitory Concentration) | Notes |
|---|---|---|
| HER2 | 17 nM [2] | Primary target; high potency |
| EGFR (HER1) | 23 nM [2] | Primary target; high potency |
| HER4 | 260 nM [2] | >10-fold selectivity over HER1/2 [2] |
| MEK1 | 1.1 µM [2] | Minimal off-target activity |
| Aurora B | 1.7 µM [2] | Minimal off-target activity |
| c-Met, Lck, CSK, Lyn B | 2.4 - 5.7 µM [2] | Minimal off-target activity |
This compound demonstrated significant, dose-dependent antitumor activity in several HER2- or EGFR-overexpressing human tumor xenograft models in mice and rats [1] [2].
| Cancer Model | Dosing Regimen | Efficacy Results (Tumor Growth Inhibition) |
|---|---|---|
| BT-474 (HER2-overexpressing human breast cancer) | 100 mg/kg, orally, twice daily for 14 days [2] | T/C (Tumor/Control ratio) of 29% [2] |
| 4-1ST (HER2-overexpressing human gastric cancer) in mice | 50 mg/kg, twice daily [2] | T/C of 44% [2] |
| 100 mg/kg, twice daily [2] | T/C of 11% [2] | |
| 4-1ST (HER2-overexpressing human gastric cancer) in rats | 6.25 mg/kg [2] | T/C of 38% [2] |
| 12.5 mg/kg [2] | T/C of 14% [2] | |
| 25 mg/kg [2] | Tumor regression, T/C of -12% [2] | |
| 50 mg/kg [2] | Tumor regression, T/C of -16% [2] |
This compound showed favorable pharmacokinetic properties in animal models, including high oral bioavailability and significant penetration into the brain, suggesting potential for treating central nervous system metastases [3] [2].
| Parameter | Findings |
|---|---|
| Oral Bioavailability | 97.7% in rats, 72.2% in mice (at 50 mg/kg dose) [2] |
| Brain Penetration (Unbound Fraction) | Brain-to-blood ratio of unbound this compound was 0.18-0.24 (measured by Cmax and AUC), indicating pharmacologically active concentrations in the brain [3]. |
| Absorption & Exposure | In humans, absorption was rapid after oral dosing, and plasma exposure at steady-state increased dose-proportionally from 50 to 300 mg twice daily [1]. |
The compound was well tolerated in preclinical rodent and primate toxicity models, with an observed toxicity profile similar to other compounds sharing its mechanism of action [1]. In a phase I first-in-human study:
The methodologies from foundational studies are detailed below.
1. In Vitro Kinase Assay [2]
2. In Vivo Efficacy Study [2]
3. Brain Penetration Study via Microdialysis [3]
The following diagram illustrates the signaling pathway targeted by this compound.
This compound inhibits the HER2/EGFR signaling pathway by competing with ATP, thereby blocking downstream signals for cell proliferation and survival.
While the initial clinical development of this compound itself appears to have halted after Phase I trials, its structural scaffold continues to be valuable in medicinal chemistry. Recent research (as of 2023) has focused on designing and synthesizing new this compound derivatives to improve potency and selectivity [4]. For instance, compound 9f from one study showed an IC50 of 2.3 nM against EGFR, representing a significant increase in potency compared to the original this compound [4].
TAK-285 is a potent, selective, and ATP-competitive dual inhibitor of HER2 and EGFR (HER1) tyrosine kinases. The table below summarizes its primary inhibitory activity against a panel of kinases [1] [2] [3].
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 Value | Selectivity Note |
|---|---|---|
| HER2 | 17 nM | Primary target |
| EGFR/HER1 | 23 nM | Primary target |
| HER4 | 260 nM | >10-fold less potent than HER1/2 |
| MEK1 | 1.1 µM | Marginally active |
| Aurora B | 1.7 µM | Marginally active |
| c-Met, Lck, CSK, Lyn B | 2.4 - 5.7 µM | Marginally active |
The following is a detailed methodology for assessing the inhibitory activity of this compound against HER2 and EGFR kinases, adapted from commercially available protocols [1].
1. Reagents and Materials
2. Experimental Procedure
The workflow for this protocol can be visualized as follows:
Cellular Efficacy and Mechanism In cellular assays, this compound demonstrated potent activity:
Activity Against Mutant EGFR While potent against wild-type EGFR, this compound's activity is significantly reduced against a common resistance mutant. In one study, it inhibited the EGFR T790M/L858R double mutant with an IC₅₀ of 8.4 µM, which is over 300-fold less potent than its activity on the wild-type enzyme [2].
Selectivity Profile When tested against a panel of 96 kinases, this compound was found to be highly specific, significantly inhibiting only HER family kinases (EGFR, HER2, and HER4). It displayed minimal activity against other kinases, confirming its selective profile [4].
TAK-285 is a novel dual inhibitor that targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2). The table below summarizes its key inhibitory profile and effects on BT-474 cells.
| Aspect | Details |
|---|---|
| Primary Targets | HER2 (IC₅₀ = 17 nM), EGFR/HER1 (IC₅₀ = 23 nM) [1]. |
| Selectivity | >10-fold selectivity for HER1/2 over HER4 (IC₅₀ = 260 nM); minimal activity against MEK1, Aurora B, and others (IC₅₀ >1 μM) [1]. |
| Effect on BT-474 Growth | GI₅₀ (50% Growth Inhibition) of 17 nM after 5 days of continuous treatment [1]. |
| Mechanism in Sensitive Cells | Suppresses phosphorylation of HER2, HER3, and downstream effector Akt, leading to cell growth arrest [2]. |
| Determinants of Sensitivity | Sensitivity to this compound is inversely correlated with HER2 and HER3 gene expression levels. Phospho-HER3 can serve as a predictive biomarker [2]. |
The following diagram illustrates how this compound inhibits the HER2:HERS signaling axis in sensitive cells like BT-474.
This compound shows significant efficacy in mouse xenograft models using BT-474 cells.
| Model | Dosing Regimen | Reported Efficacy (T/C%) | Notes |
|---|
| Mouse BT-474 Xenograft [3] | 100 mg/kg, twice daily (b.i.d.), for 14 days | 29% | Significant tumor growth inhibition without body weight loss. | | Mouse BT-474 Xenograft [3] | Not specified | As effective as lapatinib | Comparable antitumor activity to the known EGFR/HER2 inhibitor. | | Intracranial BT-474 Model [3] | Not specified | Greater inhibition than lapatinib | Superior activity in a model of breast cancer brain metastasis; this compound is not a Pgp substrate and penetrates the blood-brain barrier. |
This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (GI₅₀) in BT-474 cells [3] [1].
This protocol evaluates the antitumor efficacy of this compound in an animal model [3] [1].
| Cancer Cell Line | Xenograft Host | HER2/EGFR Status | TAK-285 Dosage & Schedule | Efficacy (T/C Value or Outcome) | Key Findings |
|---|---|---|---|---|---|
| BT-474 (Human Breast Cancer) [1] [2] | Female BALB/c nu/nu mice [1] [2] | HER2-overexpressing [1] [2] | 100 mg/kg, twice daily (BID), orally, 14 days [1] [2] | T/C = 29% [1] [2] | Significant tumor growth inhibition [1]. |
| 4-1ST (Human Gastric Cancer) [1] [2] | Female BALB/c nu/nu mice [1] [2] | HER2-overexpressing [1] [2] | 100 mg/kg, BID, orally, 14 days [1] [2] | T/C = 11% [1] [2] | Potent, dose-dependent tumor growth inhibition [1]. |
| 4-1ST (Human Gastric Cancer) [1] | Female F344/N athymic (rnu/rnu) rats [1] | HER2-overexpressing [1] | 12.5 mg/kg, BID, orally [1] | T/C = 14% [1] | Significant tumor growth inhibition; higher exposure in rats [1] [2]. |
| A-431 (Human Epidermoid Carcinoma) [1] [2] | Female F344/N athymic (rnu/rnu) rats [1] [2] | EGFR-overexpressing [1] [2] | 12.5 mg/kg, BID, orally [1] [2] | T/C = 13% [1] [2] | Significant tumor growth inhibition [1]. |
| BT-474-derived Brain Metastasis Model [1] | Female BALB/c nu/nu mice (intracranial injection) [1] | HER2-overexpressing [1] | Information not specified in provided text [1] | Greater inhibition of brain tumor growth vs. lapatinib [1] | Demonstrates potential for treating HER2-positive brain metastases; this compound is not a Pgp substrate and penetrates the CNS [1]. |
This standard protocol evaluates the antitumor efficacy of this compound against solid tumors.
Cell Preparation and Inoculation:
Dosing Protocol:
Efficacy and Toxicity Monitoring:
This specialized protocol assesses this compound's ability to treat HER2-positive brain metastases, a key advantage of this compound.
Cell Line:
Tumor Inoculation:
Efficacy Monitoring:
This compound is a potent and selective dual inhibitor of HER2 and EGFR tyrosine kinases, with IC50 values of 17 nM and 23 nM, respectively [3] [2]. It binds to the inactive conformation of these receptors, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways [1] [3].
A key determinant of cellular sensitivity to this compound is the HER2:HER3 signaling axis [4]. The following diagram illustrates the mechanism and identified biomarkers.
Research indicates that phospho-HER3 levels can serve as a potential predictive biomarker for sensitivity to this compound [4]. Cells highly sensitive to this compound exhibit:
The table below summarizes the key physicochemical data for TAK-285:
| Property | Specification | Source (Supplier/Study) |
|---|---|---|
| CAS Number | 871026-44-7 | [1] [2] [3] |
| Molecular Formula | C₂₆H₂₅ClF₃N₅O₃ | [1] [2] [3] |
| Molecular Weight | 547.96 g/mol | [1] [2] [3] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Appearance | White to light yellow solid | [3] |
This compound is readily soluble in DMSO but has very low solubility in aqueous buffers. The table below outlines its solubility in different solvents:
| Solvent | Solubility | Notes |
|---|
| DMSO | ≥ 50 mg/mL (≈ 91.25 mM) [3] ≥ 27.4 mg/mL [4] 110 mg/mL (200.74 mM) [1] | Hygroscopic DMSO can significantly impact solubility; use newly opened, anhydrous DMSO for best results [3]. | | Ethanol | 54 mg/mL [1] | -- | | Water | Insoluble [1] [4] | Requires specialized formulations for in vivo studies. |
For animal studies, this compound requires specific formulations due to its water insolubility. The following protocols have been validated in preclinical models [3].
This protocol uses carboxymethyl cellulose sodium salt (CMC-Na) to create a stable suspension.
This protocol creates a clear solution using a co-solvent system, which may be preferable for some studies.
Proper storage is critical for maintaining the stability and activity of this compound.
To help visualize the experimental setup and the biological context of this compound, the following diagrams outline the signaling pathway it inhibits and a general workflow for its application in cell-based assays.
TAK-285 is a novel, investigational dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). Its key differentiating feature from other tyrosine kinase inhibitors, such as lapatinib, is that it is not a substrate for the P-glycoprotein (Pgp) efflux pump. This property allows it to achieve pharmacologically active concentrations in the brain, making it a promising candidate for treating brain metastases, a sanctuary site often protected by the blood-brain barrier (BBB) [1] [2]. These application notes detail the establishment, utilization, and analysis of a brain metastasis model to evaluate the efficacy of this compound.
Brain metastases occur in a significant proportion of cancer patients, with breast cancer being one of the most common primary tumors to metastasize to the brain. The prognosis for patients with brain metastases is poor, partly because many therapeutic agents, including trastuzumab and lapatinib, have limited efficacy against brain lesions. This limitation stems from poor penetration of the BBB and active efflux by transporters like Pgp [1] [2]. This compound was specifically investigated to overcome this challenge. Preclinical studies confirmed that this compound is a poor substrate for Pgp and can be distributed into the brain at levels approximately 20% of its free plasma concentration [3], highlighting its potential for treating central nervous system (CNS) malignancies.
The core of this model utilizes the BT-474 human breast cancer cell line, which naturally overexpresses HER2 [4] [2]. To enable sensitive, non-invasive monitoring of tumor growth in vivo, these cells are engineered to stably express the luciferase gene.
The selectivity and potency of this compound were profiled against a panel of 96 kinases. The table below summarizes its key inhibitory concentrations (IC50) [3].
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Selectivity Note |
|---|---|---|
| HER2 | 17 | Primary target |
| EGFR/HER1 | 23 | Primary target |
| HER4 | 260 | >10-fold less potent than HER1/2 |
| MEK1 | 1,100 (1.1 μM) | Marginally active |
| Aurora B | 1,700 (1.7 μM) | Marginally active |
| Most other kinases | >10,000 (>10 μM) | Inactive |
In cell-based assays, this compound demonstrated potent growth inhibitory activity against HER2-overexpressing BT-474 cells, with a GI50 value of 17 nM [3].
This protocol involves the direct implantation of BTLUC cells into the mouse brain to model established brain metastases.
This in vitro assay confirms that this compound is not effluxed by Pgp, a key rationale for its brain-penetrant capability.
The following table summarizes key in vivo efficacy findings for this compound across different xenograft models.
Table 2: Summary of this compound Antitumor Efficacy in Preclinical Models
| Tumor Model | Model Type | This compound Dose & Route | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| BT-474 (Breast) | Subcutaneous, mouse | 100 mg/kg, p.o., b.i.d. | T/C* ratio of 29%; as effective as lapatinib | [3] |
| 4-1ST (Gastric) | Subcutaneous, mouse | 100 mg/kg, p.o., b.i.d. | T/C ratio of 11% | [3] |
| 4-1ST (Gastric) | Subcutaneous, rat | 50 mg/kg, p.o., b.i.d. | Tumor regression; T/C ratio of -16% | [3] |
| BT-474 Brain Metastasis | Intracranial, mouse | 100 mg/kg, p.o., b.i.d. | Superior inhibition of tumor growth vs. lapatinib | [1] [2] |
*T/C %: Tumor volume of Treated group / Control group x 100%.
The diagram below outlines the key steps in establishing and running the intracranial brain metastasis model to evaluate this compound.
Diagram 1: Experimental workflow for evaluating this compound in an intracranial brain metastasis model.
This diagram illustrates the molecular mechanism of this compound and its key advantage over other inhibitors like lapatinib at the blood-brain barrier.
Diagram 2: Comparative mechanism of this compound and lapatinib at the BBB and their molecular target.
The intracranial injection model using HER2-positive BTLUC cells provides a robust and quantifiable system for evaluating the efficacy of novel therapeutics against brain metastases. The detailed protocols outlined here demonstrate that this compound, a dual HER2/EGFR inhibitor with favorable brain penetration properties due to its non-substrate status for Pgp, shows superior efficacy in this model compared to lapatinib. These findings support the continued investigation of this compound and similar agents for the treatment of HER2-positive brain metastases.
The 3RCD structure from the Protein Data Bank represents the crystal structure of the HER2 kinase domain in complex with TAK-285, a novel investigational dual HER2/EGFR inhibitor [1]. This structure was determined using X-ray diffraction at a resolution of 3.21 Å and provides critical insights into the molecular recognition of HER2 by small molecule inhibitors [1] [2].
This compound (chemical name: N-{2-[4-({3-chloro-4-[3-(trifluoromethyl)phenoxy]phenyl}amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]ethyl}-3-hydroxy-3-methylbutanamide) is a pyrrolo[3,2-d]pyrimidine-based compound designed to fit into the ATP-binding site of HER2 and EGFR kinases [1]. The structural data reveals that this compound interacts with key residues in the ATP pocket, providing a foundation for understanding its inhibitory mechanism and guiding further drug development efforts [1].
The 3RCD structure highlights several important aspects of HER2 inhibition:
Table 1: Crystallographic Data for PDB Entry 3RCD
| Parameter | Details |
|---|---|
| PDB ID | 3RCD |
| Resolution | 3.21 Å |
| Experimental Method | X-RAY DIFFRACTION |
| R-Value Free | 0.294 (Depositor), 0.290 (DCC) |
| R-Value Work | 0.224 (Depositor), 0.220 (DCC) |
| Space Group | P 1 |
| Unit Cell Parameters | a=50.542 Å, b=64.936 Å, c=92.36 Å, α=90.42°, β=89.72°, γ=90.35° |
| Organism | Homo sapiens |
| Expression System | Spodoptera frugiperda |
| Deposition Date | 2011-03-30 |
| Release Date | 2011-11-23 |
This compound demonstrates potent inhibition of both HER2 and EGFR kinases with biochemical IC₅₀ values of 17 nM and 23 nM, respectively [3]. Cellular studies have shown that sensitivity to this compound correlates with HER2 and HER3 expression levels, with phospho-HER3 serving as a potential predictive biomarker for drug response [4] [5].
The compound exhibits favorable pharmaceutical properties, including oral bioavailability and blood-brain barrier penetration, making it particularly interesting for treating brain metastases [6]. Microdialysis studies in rats have confirmed that the unbound fraction of this compound can cross the blood-brain barrier, which represents a significant advantage over other HER2-targeted therapies like trastuzumab [6].
Table 2: Biochemical and Cellular Profiling of this compound
| Parameter | Value | Experimental Context |
|---|---|---|
| HER2 Biochemical IC₅₀ | 17 nM | In vitro kinase assay [3] |
| EGFR Biochemical IC₅₀ | 23 nM | In vitro kinase assay [3] |
| Cellular Sensitivity Correlation | Inverse correlation with HER2/HER3 expression | Breast cancer cell line panel [4] |
| Blood-Brain Barrier Penetration | Confirmed (unbound fraction) | Microdialysis in rats [6] |
| Protein Binding | >99% in plasma | Protein binding assay [6] |
| Partition Coefficient (log P) | 4.18 | Measured physicochemical property [6] |
Purpose: To predict binding modes and affinities of small molecules to the HER2 kinase domain using the 3RCD structure as a template.
Workflow:
Detailed Steps:
Protein Preparation [7]:
Grid Generation [7]:
Ligand Preparation [7]:
Purpose: To evaluate the effects of this compound on cancer cell growth and HER3 phosphorylation in sensitive cell lines.
Workflow:
Detailed Protocol:
Growth Inhibition Assay [4] [5]:
HER3 Phosphorylation Analysis [4] [5]:
siRNA Knockdown Validation [4] [5]:
A first-in-human phase I study of this compound was conducted in Japanese patients with solid tumors [3]. The study established the maximum tolerated dose (MTD) as 300 mg twice daily, with dose-limiting toxicities including grade 3 increases in aminotransferases and decreased appetite at 400 mg twice daily [3]. The compound showed rapid absorption after oral administration and plasma exposure increased in a dose-proportional manner from 50 to 300 mg twice daily [3]. A partial response was observed in one patient with parotid cancer receiving 300 mg twice daily [3].
Recent medicinal chemistry efforts have focused on developing novel this compound derivatives with improved potency and selectivity [8]. Compound 9f from a recent series demonstrated IC₅₀ values of 2.3 nM against EGFR and 234 nM against HER2, representing 38-fold and 10-fold improvements over staurosporine and this compound, respectively, in EGFR inhibition [8]. These derivatives also showed potent antiproliferative activity against prostate carcinoma cell lines with IC₅₀ values in the low nanomolar range [8].
This compound inhibits HER2-mediated signaling through allosteric regulation of the kinase domain [1] [2]. The compound preferentially binds to an intermediate active-inactive conformation, distinct from other HER2 inhibitors [2]. HER2 and HER3 cooperatively regulate cancer cell growth in this compound-sensitive cells, with HER3 trans-phosphorylation by HER2 serving as a key mechanism [4] [5]. Phospho-HER3 levels decrease following this compound treatment, suggesting that HER3 phosphorylation status could serve as a pharmacodynamic biomarker for this compound sensitivity [4] [5].
The 3RCD structure and this compound continue to be valuable tools for several research applications:
Recent studies have identified natural products like liquiritin and oroxin B as potential HER2 inhibitors through virtual screening approaches using the 3RCD structure, demonstrating the continued utility of this structural resource for drug discovery [7].
TAK-285 is a known investigational dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), originally developed for cancer therapy [1] [2] [3]. However, a 2024 study has revealed a promising new application for this compound: combating multidrug-resistant bacterial infections. This application note details the repurposing of this compound as an effective antibacterial agent against clinical isolates of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) [4]. The compelling data demonstrates that this compound exerts its antibacterial effects primarily by targeting the integrity of the bacterial cell membrane and exhibits significant anti-biofilm activity, positioning it as a novel candidate in the fight against antimicrobial resistance (AMR) [4].
Unlike its original function as a tyrosine kinase inhibitor, this compound's antibacterial activity stems from its ability to compromise the bacterial cell membrane. The proposed mechanism involves:
The following diagram illustrates the primary antibacterial mechanism of this compound against S. aureus:
This compound demonstrates potent and consistent antibacterial activity across a range of clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against *S. aureus* [4]
| Bacterial Strain | Number of Isolates Tested | MIC (μg/mL) |
|---|---|---|
| MRSA | 17 | 13.7 |
| MSSA | 15 | 13.7 |
A critical finding is this compound's effectiveness against bacterial biofilms, which are often resistant to conventional antibiotics.
Table 2: Anti-Biofilm Activity of this compound against *S. aureus* [4]
| Activity Type | Effect Demonstrated | Concentration Used |
|---|---|---|
| Inhibition of Formation | Inhibition of biofilm formation | Sub-MIC |
| Eradication of Mature Biofilm | Disruption of pre-formed biofilm and killing of embedded bacteria | Not Specified |
Principle: This broth microdilution method determines the lowest concentration of this compound that visibly inhibits the growth of S. aureus isolates [4].
Materials:
Procedure:
Principle: This assay evaluates the ability of this compound to kill bacteria that have been internalized by host cells [4].
Materials:
Procedure:
Principle: This protocol assesses the effect of this compound on pre-formed S. aureus biofilms using Confocal Laser Scanning Microscopy (CLSM) [4].
Materials:
Procedure:
The workflow for the key experiments described above is summarized below:
The repurposing of this compound represents a novel strategy in the battle against multidrug-resistant S. aureus. Its unique mechanism of action, targeting the cell membrane, differentiates it from many conventional antibiotics and may help overcome existing resistance mechanisms [4]. The dual ability to kill both planktonic cells and persisters within biofilms is particularly valuable for treating chronic, device-related infections [4].
Future work should focus on:
The human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) represent critically important tyrosine kinase targets in oncology drug discovery due to their overexpression in various cancers including breast, ovarian, colon, and prostate subtypes. [1] TAK-285 (formerly known as 34e) is a novel, potent dual HER2/EGFR inhibitor with demonstrated antitumor efficacy in preclinical models. [2] This pyrrolo[3,2-d]pyrimidine-derived small molecule exhibits IC₅₀ values of 17 nM against HER2 and 23 nM against EGFR, with >10-fold selectivity over HER4 and minimal activity against other kinases such as MEK1, c-Met, and Aurora B. [3] The clinical significance of this compound stems from its oral bioavailability (97.7% in rats, 72.2% in mice) and its ability to penetrate the blood-brain barrier, suggesting potential application for treating brain metastases. [3] [4]
These application notes provide detailed synthetic methodologies, biological evaluation protocols, and structural activity relationship insights for this compound and its emerging derivatives, offering researchers a comprehensive resource for advancing this promising class of kinase inhibitors.
The original synthesis of this compound as reported by Ishikawa et al. utilizes a pyrrolo[3,2-d]pyrimidine scaffold functionalized with key pharmacophoric elements: [2]
Materials: 2-nitroimidazole, 1,n-dibromoalkanes, 2-chloro-1-fluoro-4-nitrobenzene, 3,4-dichlorophenol or 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline, 4-chloro-7-methoxyquinazolin-6-yl acetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF), acetonitrile, methanol, 10% platinum on carbon, hydrogen gas, 28% aqueous ammonia.
Procedure:
Purification and Characterization: Purify via flash chromatography. Characterize using ¹H NMR, ¹³C NMR, and HRMS. Verify purity >95% by HPLC. Key NMR signals: methoxy group singlet at 3.95-3.92 ppm; C2 position proton of quinazoline scaffold at 8.54-8.51 ppm. [1]
Recent synthetic approaches have focused on structural modifications to enhance potency and selectivity:
Nitroimidazole-containing derivatives: A 2023 study developed this compound derivatives incorporating 6-(nitroimidazole-1H-alkyloxyl) moieties with varying alkyl linker lengths (n=2-5) to improve dual EGFR/HER2 inhibition and antiproliferative activity against prostate carcinoma. [1]
Pyrimido[4,5-b]azepine scaffold: Exploration of 7,6-fused bicyclic systems as alternative hinge binders demonstrated maintained kinase inhibition with potential for additional hydrogen bonding interactions. [5]
Hybrid thiazole-pyrazoline derivatives: Rational design combining thiazole and pyrazoline fragments has yielded potent dual inhibitors with IC₅₀ values reaching 0.009 μM for EGFR and 0.013 μM for HER2. [6]
Table 1: Yield Ranges for this compound Derivatives (9a-h) [1]
| Compound | Yield (%) | Aniline Moisty | Linker Length |
|---|---|---|---|
| 9a | 75.2 | 3,4-dichlorophenoxy | n=2 |
| 9b | 53.4 | 3,4-dichlorophenoxy | n=3 |
| 9c | 69.3 | 3,4-dichlorophenoxy | n=4 |
| 9d | 56.0 | 3,4-dichlorophenoxy | n=5 |
| 9e | 71.8 | 3-(trifluoromethyl)phenoxy | n=2 |
| 9f | 38.3 | 3-(trifluoromethyl)phenoxy | n=3 |
| 9g | 48.7 | 3-(trifluoromethyl)phenoxy | n=4 |
| 9h | 62.0 | 3-(trifluoromethyl)phenoxy | n=5 |
Equipment and Reagents: Purified HER2 cytoplasmic domain (amino acids 676-1255) or EGFR cytoplasmic domain (amino acids 669-1210), [γ-³²P]ATP, poly(Glu)-Tyr (4:1) substrate, trichloroacetic acid, phosphoric acid, MicroScint-0 scintillation fluid, TopCount scintillation counter. [3]
Procedure:
Recent SAR studies have identified key structural determinants for potent dual inhibition:
Aniline moiety optimization: Derivatives incorporating 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline (9e-h) demonstrated superior EGFR inhibition (96.75-99.33%) compared to 3-chloro-4-(3,4-dichlorophenoxy)aniline derivatives (9a-d, 88.90-94.25%). [1]
Linker length effects: Alkyl linkers of varying lengths (n=2-5) between quinazoline and nitroimidazole moieties influence potency, with compound 9f (n=3) exhibiting exceptional activity (IC₅₀ = 2.3 nM against EGFR). [1]
Hinge binding modifications: Pyrimido[4,5-b]azepine scaffolds maintain potency while enabling additional hydrogen bonding with Met801 (HER2)/Met793 (EGFR) in the hinge region. [5]
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives [1] [3]
| Compound | EGFR IC₅₀ (nM) | HER2 IC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|
| This compound | 23 | 17 | >10-fold selective vs HER4 [3] |
| 9f | 2.3 | 234 | 38-fold more potent than staurosporine over EGFR [1] |
| 6e (thiazole-pyrazoline) | 9 | 13 | Potent dual inhibition [6] |
| 6k (thiazole-pyrazoline) | 51 | 27 | Balanced dual activity [6] |
Cell Lines:
Procedure:
Materials: Propidium iodide (PI), Annexin V-FITC, RNase A, binding buffer, flow cytometer.
Procedure for Cell Cycle Analysis:
Procedure for Apoptosis Assay:
Recent studies with this compound derivatives have revealed:
Animal Models: Female BALB/c nu/nu mice bearing BT-474 (HER2-overexpressing breast cancer) or 4-1ST (gastric cancer) xenografts; female nude rats (F344/N Jcl-rnu) bearing 4-1ST xenografts. [3]
Procedure:
The following diagram illustrates the key signaling pathway targeted by this compound and its derivatives:
Diagram 1: HER2/EGFR Signaling Pathway and this compound Inhibition Mechanism. This compound inhibits the initial steps of HER2/EGFR signaling cascade by targeting receptor tyrosine kinase activity, thereby preventing downstream PI3K/Akt pathway activation and subsequent cancer-promoting cellular processes.
The development of this compound and its derivatives represents a continuing advancement in dual HER2/EGFR kinase inhibition. Recent research has yielded compounds with significantly improved potency, such as derivative 9f exhibiting IC₅₀ of 2.3 nM against EGFR - approximately 10-fold more potent than the original this compound. [1] Structural innovations including novel pyrimido[4,5-b]azepine scaffolds [5] and hybrid thiazole-pyrazoline frameworks [6] have expanded the chemical space for optimization.
Future development should focus on addressing drug resistance mechanisms, enhancing brain penetration for CNS metastases, and improving selectivity profiles to reduce off-target effects. The integration of computational approaches with robust synthetic and biological evaluation protocols will accelerate the discovery of next-generation derivatives. Furthermore, biomarker-driven patient stratification strategies using phospho-HER3 levels [4] may enhance clinical translation success.
These application notes provide comprehensive methodologies to support ongoing research efforts in this therapeutically important area of kinase drug discovery.
Table 1: Key Molecular and Preclinical Characteristics of this compound [1] [2]
| Characteristic | Detail |
|---|---|
| Molecular Target | Dual inhibitor of EGFR/HER2 (HER1/HER2) |
| IC₅₀ for HER2 | 17 nM |
| IC₅₀ for EGFR | 23 nM |
| Key Advantage | Not a substrate for Pgp efflux pump; penetrates the blood-brain barrier (BBB) |
| Primary Mechanism | Binds inactive conformation of EGFR/HER2, inhibiting tyrosine kinase autophosphorylation and downstream signaling (Akt, MAPK) [1]. |
| In Vivo Efficacy | Significant tumor growth inhibition in HER2+ BT-474 breast cancer and 4-1ST gastric cancer mouse xenograft models [2]. |
| BBB Penetration (Rat) | Brain-to-plasma AUC ratio significantly higher than lapatinib or neratinib; ~20% of free plasma levels reach the brain in pharmacologically active form [3] [2]. |
This workflow outlines the key experiments from the literature for evaluating the CNS penetration of this compound [1] [3] [2].
Q1: Our in vitro cell-based assay shows weak inhibition of HER2/EGFR phosphorylation by this compound. What could be the cause?
Q2: We are not observing significant efficacy of this compound in our in vivo model of brain metastasis. How can we troubleshoot this?
Q3: How does this compound compare to lapatinib for targeting CNS metastases?
Table 2: this compound vs. Lapatinib for CNS Application [1] [3]
| Feature | This compound | Lapatinib |
|---|---|---|
| Pgp Substrate | No | Yes |
| BBB Penetration | High (not pumped out by Pgp) | Low (actively effluxed by Pgp) |
| Efflux in Caco-2 | Not affected | Significantly affected |
| Anti-tumor Activity | Effective against subcutaneous and intracranial tumors [1] | Limited efficacy against intracranial tumors |
| Proposed Use | A candidate for treating established brain metastases | Primarily for systemic disease |
Q4: Are there any recent developments or novel derivatives of this compound?
The following diagram illustrates the mechanism of action of this compound and its downstream effects, providing a visual for experimental planning and hypothesis generation.
| Trial Parameter | Japanese Patient Study (2012) [1] [2] | International Patient Study (2013) [3] |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 300 mg, twice daily (b.i.d.) | 400 mg, twice daily (b.i.d.) |
| Recommended Phase 2 Dose (RP2D) | Not explicitly stated (MTD used for repeated administration) | 400 mg, twice daily (b.i.d.) |
| Dose-Limiting Toxicities (DLTs) | Grade 3 increased aminotransferases Grade 3 decreased appetite | Diarrhea Hypokalemia Fatigue | | Pharmacokinetics | Rapid absorption; dose-proportional exposure up to 300 mg b.i.d. | Fast absorption (Tmax 2-3 h); half-life ~9 h | | Efficacy Observation | One partial response in a patient with parotid cancer | Best response was stable disease in 13 patients |
Trial Designs & Patient Eligibility: Both studies were Phase I, open-label, dose-escalation trials in patients with advanced solid tumors [1] [3].
Dose Escalation & MTD Determination: The MTD was identified using standard methods.
Safety & Pharmacokinetic Assessments: The trials employed comprehensive safety evaluations.
The following diagram illustrates the logical pathway from dose administration through to the final determination of the Maximum Tolerated Dose, which underpins the clinical trial process.
The table below summarizes the key DLTs and management guidance from phase I clinical trials.
| Dose-Limiting Toxicity (DLT) | Observed Grade | Recommended Management & Dose Adjustment |
|---|---|---|
| Diarrhea [1] | Grade 3 [1] | Monitor and provide supportive care. Dose reduction may be necessary. |
| Hepatotoxicity (Transaminase Increase) [2] | Grade 3 [2] | Monitor liver function closely. The MTD was defined partly by this toxicity. |
| Hypokalemia [1] | Grade 3 [1] | Monitor electrolytes and provide supplementation as needed. |
| Fatigue [1] | Grade 3 [1] | Supportive care; assess for other contributing factors. |
| Decreased Appetite [2] | Grade 3 [2] | Nutritional support and monitoring. |
The Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) were determined based on these DLTs:
For researchers investigating TAK-285, here are standardized protocols for core preclinical assays based on published methods.
This protocol measures the direct inhibition of EGFR and HER2 kinase activity by this compound [3].
This protocol evaluates the anti-proliferative effect of this compound on cancer cell lines [3] [4].
The following diagram illustrates the molecular mechanism of this compound and the downstream signaling it inhibits, which provides the rationale for its efficacy and the basis for pharmacodynamic assays.
The table below consolidates key pharmacokinetic and efficacy data for TAK-285 from preclinical and clinical studies.
| Study Model / Population | Dose | Key CNS Penetration Metric | Result & Clinical Relevance | Source |
|---|---|---|---|---|
| Rat (in vivo) | 75 mg/kg, p.o. | Brain-to-Blood Ratio (unbound, AUC) | 0.24 | [1] |
| Rat (in vivo) | 75 mg/kg, p.o. | Brain-to-Blood Ratio (unbound, Cmax) | 0.18 | [1] |
| Human (Phase 1 Trial) | 400 mg BID (RP2D) | Avg. Unbound CSF Concentration (Geometric Mean) | 1.54 ng/mL (Range: 0.51 - 4.27 ng/mL; n=5) | [2] |
| Human (Phase 1 Trial) | N/A | IC50 for HER2 Kinase Inhibition (In vitro) | 9.3 ng/mL | [2] |
| Human (Phase 1 Trial) | 400 mg BID (RP2D) | Plasma Half-Life | ~9 hours | [2] |
Interpretation of Clinical Data: In the phase 1 trial, the steady-state, unbound concentration of this compound in the human cerebrospinal fluid (CSF) was below the pre-clinical 50% inhibitory concentration (IC50) of 9.3 ng/mL required for target inhibition [2]. This suggests that while this compound distributes into the CNS, the achieved free concentration at the maximum tolerated dose may be insufficient for robust biological activity against HER2 in this compartment.
Here are the methodologies for key experiments used to determine the CNS penetration of this compound.
This protocol, adapted from Erdo et al. (2012), details the measurement of unbound this compound in the brain extracellular fluid [1].
AUC_brain, unbound / AUC_blood, unbound.This protocol is derived from the phase 1 study by Kavanagh et al. (2013) [2].
This compound is a novel, investigational, small-molecule dual inhibitor of the HER2 (ErbB2) and EGFR (ErbB1) receptor tyrosine kinases [3] [4]. Its potential to treat brain metastases is linked to its ability to bypass key efflux transporters at the blood-brain barrier.
Key Determinants of Cellular Sensitivity: Research indicates that sensitivity to this compound is not uniform across cell lines. The following pathway determines whether a cancer cell is likely to respond:
Studies show that cancer cell growth in this compound-sensitive cells is cooperatively regulated by HER2 and HER3. HER3, though kinase-dead, is trans-phosphorylated by HER2. The level of phosphorylated HER3 (pHER3) may serve as a predictive biomarker for this compound sensitivity [5].
Q1: Why is this compound considered to have better brain penetration than lapatinib? A1: The primary reason is their differential interaction with efflux transporters. Lapatinib is a known substrate for P-glycoprotein (Pgp), which actively pumps it out of the brain. In contrast, This compound is not a substrate for Pgp, allowing it to achieve higher unbound concentrations in the brain and CSF [4] [6]. Preclinical models show this compound has a superior brain-to-plasma AUC ratio compared to lapatinib and neratinib [7].
Q2: The CSF concentration in humans was below the IC50. Does this mean this compound is ineffective against brain metastases? A2: Not necessarily. The IC50 value is derived from in vitro cell-free or cell-based assays, and the in vivo situation is more complex. The confirmed presence of unbound drug in the CNS is a critical first step. Furthermore, in preclinical models with compromised BBB (more representative of established brain metastases), the penetration and efficacy might be higher. The phase 1 trial concluded that while the free concentration was below the level for relevant target inhibition in patients with an intact BBB, the drug was generally well-tolerated, warranting further study [2].
Q3: What is the most critical technical consideration when measuring unbound this compound via microdialysis? A3: The most critical factor is preventing adsorptive loss. This compound strongly adsorbs to the tubing of standard microdialysis systems. To mitigate this, you must modify the perfusion fluid by adding 4% BSA and reduce the perfusion flow rate to 0.5 μL/min. Failure to do so will result in non-detectable levels and a falsely low recovery rate [1].
What is the core mechanism of action of TAK-285? this compound is a novel, investigational, small-molecule dual inhibitor of the Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) [1] [2]. It potently inhibits their tyrosine kinase activity by binding to the ATP-binding site, thereby blocking the downstream signaling pathways that drive cell proliferation and survival [3] [2].
What gives this compound an potential advantage in treating CNS metastases? The key potential advantage is its ability to penetrate the blood-brain barrier (BBB) more effectively than some other HER2/EGFR inhibitors, like lapatinib. Preclinical studies indicate that this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump [1] [4] [5]. This pump actively removes many drugs from the CNS, and not being its substrate allows this compound to achieve higher concentrations in the brain [1].
What is the evidence for this compound's activity in the brain? Evidence comes from multiple studies:
What was the outcome of clinical trials for this compound? Phase I studies established a maximum tolerated dose (MTD) of 300 mg to 400 mg twice daily and found the drug to be generally well-tolerated [7] [2]. While the study confirmed CSF penetration, the steady-state average unbound concentration in human CSF at the recommended dose was below the IC50 value for inhibiting HER2 in cellular assays [7]. The best observed clinical response was stable disease [7].
| Parameter | This compound | Lapatinib | Neratinib |
|---|---|---|---|
| IC50 for HER2 | 17 nM [3] | Information missing | Information missing |
| IC50 for EGFR | 23 nM [3] | Information missing | Information missing |
| Pgp Substrate | No [1] [4] [5] | Yes (known substrate) [1] | Yes (identified as substrate) [4] |
| Brain-to-Plasma AUC Ratio (in rats) | Higher [4] | Lower [4] | Lower [4] |
| Caco-2 Permeability | High, not affected by efflux pumps [4] | Lower, affected by efflux pumps [4] | Lower, affected by efflux pumps [4] |
| Parameter | Value | Context / Implication |
|---|---|---|
| Recommended Phase 2 Dose (RP2D) | 400 mg twice daily [7] | Established in a global Phase 1 study. |
| Half-life | ~9 hours [7] | Supports a twice-daily dosing regimen. |
| Time to Maximum Concentration (Tmax) | 2-3 hours [7] | Indicates fast absorption after oral administration. |
| Unbound CSF Concentration at RP2D | 1.54 ng/mL (geom. mean) [7] | This concentration was below the IC50 for target inhibition in cells (9.3 ng/mL) [7]. |
Here are detailed methodologies for key experiments investigating this compound's CNS penetration, as described in the search results.
This protocol, adapted from [6], is considered a gold standard for measuring unbound drug concentrations in the brain.
This protocol is based on the study described in [1] [5] that demonstrated this compound's superior activity in the brain.
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating its CNS activity.
Diagram: HER2/EGFR Signaling Pathway and this compound Inhibition. This compound enters the cell and binds to the ATP-binding site of the HER2 and EGFR kinase domains, preventing the phosphorylation and activation of downstream signaling pathways (e.g., MAPK, PI3K/Akt) that drive tumor cell proliferation and survival [1] [3] [2].
Diagram: Workflow for Evaluating this compound CNS Activity. The experimental strategy progresses from in vitro characterization of potency and efflux potential, to in vivo assessment of brain penetration, then to efficacy models of brain metastasis, and finally to clinical trials that include measuring drug distribution in the cerebrospinal fluid [1] [7] [6].
TAK-285 is a novel, investigational, small-molecule inhibitor that selectively targets and inhibits the tyrosine kinase activity of both HER2 and EGFR [1] [2] [3].
The table below summarizes its core molecular and preclinical characteristics:
| Property | Description |
|---|---|
| Molecular Target | Dual inhibitor of HER2 (ErbB2) and EGFR (ErbB1) kinases [1] [2] |
| Primary Mechanism | Competitive inhibition of ATP-binding site, suppressing receptor autophosphorylation and downstream signaling (e.g., MAPK, Akt) [1] [3] |
| Key Distinguishing Feature | Not a substrate for the P-glycoprotein (Pgp) efflux pump [1] [4] |
| IC50 (Enzyme Assay) | HER2: ~17 nM; EGFR: ~23 nM [2] [5] |
| BBB Penetration | Effectively penetrates the blood-brain barrier in preclinical rodent models [1] [3] |
The most direct evidence comes from a preclinical study using an intracranially implanted xenograft model of HER2-positive breast cancer [1] [4].
While preclinical data was promising, subsequent clinical trials revealed challenges in achieving therapeutic concentrations in the human brain.
Research suggests that the expression levels of HER2 and HER3 can help identify tumors that are most likely to respond to this compound [3].
The following diagram illustrates the signaling pathway and biomarker relationship that determines cellular sensitivity to this compound.
The "HotSpot" kinase assay is a standard method used to profile the specificity and potency of this compound [6]. The workflow below outlines the core steps of this experiment.
Detailed Protocol:
Q1: What are the primary targets and reported potency of TAK-285? this compound is a novel, low-molecular-weight dual inhibitor that selectively and potently targets the HER2 and EGFR (HER1) receptor tyrosine kinases [1]. The table below summarizes its key in vitro inhibitory concentrations:
| Target Kinase | IC₅₀ Value | Selectivity Note | | :--- | :--- | :--- | | HER2 | 17 nM [1] [2] | >10-fold selective for HER1/2 over HER4 [2] | | EGFR/HER1 | 23 nM [1] [2] | >10-fold selective for HER1/2 over HER4 [2] | | HER4 | 260 nM [2] | Less potent target |
Q2: What is the difference between IC₅₀ and Kᵢ, and why does it matter? Understanding the distinction between IC₅₀ and Kᵢ is critical for accurately interpreting inhibition data and designing experiments [3].
The relationship can be summarized as: IC₅₀ = E/2 + Kᵢ, where E is the total enzyme concentration. Therefore, for a meaningful comparison of inhibitor affinity across different experimental setups, determining the Kᵢ is essential [3].
Q3: What is the binding mode of this compound? Co-crystal structure analysis (PDB ID: 3RCD) reveals that this compound binds to the inactive conformation of the kinase domain, a binding mode similar to that of lapatinib [2] [4]. It competitively occupies the ATP-binding pocket of both HER2 and EGFR [4].
1. Standard In Vitro Kinase Assay for HER2/EGFR Inhibition
This protocol is adapted from methods used to characterize this compound [2].
The workflow is also presented in the following diagram:
2. Key Considerations for Cellular Assays
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High IC₅₀ in kinase assay | Non-optimized ATP concentration | Run assays at a ATP concentration near the Kₘ for ATP to ensure sensitivity to competitive inhibitors [2]. |
| Poor correlation between enzyme and cellular activity | Inefficient cellular uptake; Off-target effects | Use a positive control (e.g., lapatinib). Check cellular permeability. Perform counter-screens on related kinases to confirm selectivity [2] [5]. | | Variable results in cellular proliferation assays | Serum proteins binding the compound | Be aware that fetal bovine serum (FBS) can attenuate the cytotoxicity of small molecules by binding them, reducing free concentration [6]. Consider testing under low-serum conditions. | | Assessing target engagement in cells | Lack of direct readout of kinase inhibition | Monitor phosphorylation levels of downstream effectors or the receptors themselves (e.g., pHER3) via Western blot as a pharmacodynamic marker [5] [7]. |
The relationship between this compound, its targets, and the downstream signaling consequences can be visualized as follows:
The following table summarizes the primary pharmacokinetic parameters of TAK-285 observed in phase I clinical trials. Please note that "M-I" refers to a metabolite of this compound.
| Parameter | Findings from Clinical Studies |
|---|
| Maximum Tolerated Dose (MTD) | 300 mg twice daily (Japanese study) [1] 400 mg twice daily (Global study) [2] | | Recommended Phase 2 Dose (RP2D) | 400 mg twice daily [2] | | Absorption & Tmax | Rapid absorption; median time to maximum plasma concentration (Tmax) is 2-3 hours post-dose [2]. | | Half-life (t1/2) | Mean half-life is approximately 9 hours [2]. | | Exposure & Dose Proportionality | Plasma exposure at steady-state increased in a dose-proportional manner from 50 mg to 300 mg twice daily [1]. | | Food Effect | Information not available in the provided search results. | | Metabolism | Metabolized to at least one major metabolite, M-I [1]. | | CSF Penetration | At the 400 mg twice daily dose, the geometric mean average unbound concentration in the cerebrospinal fluid was 1.54 ng/mL (range 0.51-4.27 ng/mL) [2]. |
Here are detailed methodologies for key experiments used to characterize this compound in preclinical studies.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary targets [3].
This protocol measures the potency of this compound in inhibiting the growth of cancer cell lines, such as the HER2-overexpressing BT-474 breast cancer cells [3] [4].
The workflow for these core activity assessments is summarized below:
Q1: What is the solubility and recommended storage condition for this compound?
Q2: Does this compound penetrate the blood-brain barrier (BBB)?
Q3: What is the selectivity profile of this compound?
Q4: What was the main dose-limiting toxicity in clinical trials?
The table below summarizes the key safety findings from two Phase I clinical trials of TAK-285 in patients with advanced solid tumors.
| Study Detail | Japanese Patient Study [1] [2] | International Patient Study [3] |
|---|---|---|
| Maximum Tolerated Dose (MTD) | 300 mg twice daily (BID) | 400 mg twice daily (BID) |
| Recommended Phase 2 Dose (RP2D) | Not specified | 400 mg twice daily (BID) |
| Identified Dose-Limiting Toxicities (DLTs) | Grade 3 increased aminotransferases Grade 3 decreased appetite [1] | Diarrhea Hypokalemia Fatigue [3] | | Common Adverse Events | Not specified in results | The therapy was "generally well tolerated" at the RP2D [3] |
Note on Dosing Schedules: The difference in MTD between the two studies may be related to different treatment schedules. The Japanese study used a regimen of 3 weeks of treatment followed by 1 week of observation without treatment in the first cycle [1], while the international study moved to continuous daily dosing in later cohorts [3].
For researchers, the following summarized methodologies from published studies on this compound may be useful.
1. In Vitro Kinase Assay [4]
2. In Vitro Cell Growth Inhibition Assay [4]
3. In Vivo Xenograft Model [4] [5]
Q1: What is the solubility and recommended formulation for in vivo studies of this compound? this compound has low water solubility. For in vivo studies in mice, one validated formulation is a clear solution of 2.5 mg/mL this compound in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% double-distilled water [4]. The solution should be prepared fresh for optimal results.
Q2: Does this compound penetrate the central nervous system (CNS)? Preclinical data suggests yes. Studies in rats showed that this compound is present in the brain in a pharmacologically active, unbound form at approximately 20% of the free plasma level [4] [5]. Crucially, this compound is not a substrate for the P-glycoprotein (Pgp) efflux pump, which is a key mechanism that prevents many drugs from accumulating in the brain [5]. However, a Phase I study noted that while this compound was detectable in human cerebrospinal fluid (CSF), the steady-state concentration at the 400 mg BID dose was below the level needed for target inhibition in that trial [3].
Q3: What are the key metabolic stability or drug interaction considerations for this compound? The Phase I study design excluded patients who were on strong or moderate CYP3A4 inducing/inhibiting drugs within 14 days of enrollment [3]. This suggests that this compound's pharmacokinetics may be affected by drugs that interact with the Cytochrome P450 pathway, particularly CYP3A4.
Q4: How does the selectivity of this compound compare to other inhibitors? this compound is a dual inhibitor designed to be highly selective for HER2 and EGFR. In kinase profiling against 96 kinases, it significantly inhibited HER4 but showed little activity against many other kinases, including MEK1, c-Met, and Aurora B, at concentrations below 10 µM [4] [5]. This indicates a relatively selective profile.
The following diagram illustrates the proposed mechanism of this compound and the experimental workflow to assess its activity, from in vitro testing to in vivo validation.
The table below summarizes the comparative data for TAK-285 and lapatinib, collated from multiple preclinical and early clinical studies.
| Feature | This compound | Lapatinib |
|---|---|---|
| Primary Target(s) | Dual HER2/EGFR (erbB2/erbB1) inhibitor [1] [2] [3] | Dual HER2/EGFR (erbB2/erbB1) inhibitor [4] |
| IC50 (HER2) | 17 nM [2] | Information missing |
| IC50 (EGFR) | 23 nM [2] | Information missing |
| Blood-Brain Barrier (BBB) Penetration | Effectively penetrates the BBB; not a P-glycoprotein (Pgp) substrate [1] [5] | Poor distribution to the brain; known Pgp substrate [1] [5] |
| Efficacy in Brain Metastasis Model | Greater inhibition of brain tumor growth compared to lapatinib [1] [5] | Limited efficacy in HER2-positive brain tumors [1] [5] |
| Binding Mode to EGFR/HER2 | Binds to the inactive conformation (DFG-in/αC-helix out) [6] [7] | Binds to the inactive conformation (DFG-in/αC-helix out) [6] [7] |
| Rescue by NRG (in vitro) | Proliferation rescued by neuregulin (NRG), indicating reduced potency against active HER2/HER3 dimers [6] | Proliferation rescued by neuregulin (NRG), indicating reduced potency against active HER2/HER3 dimers [6] |
| Maximum Tolerated Dose (MTD) in Phase I | 300 mg twice daily [3] | Information missing |
| Clinical Status | Investigational (Phase I completed) [2] [3] | FDA-approved for metastatic breast cancer [4] |
For research reproducibility, here is a summary of key experimental methodologies from the cited studies.
A key differentiator is BBB penetration, while a shared limitation is the binding mechanism that can lead to resistance. The diagrams below illustrate these concepts.
The available evidence positions this compound as a promising investigational agent with a distinct potential advantage for CNS metastases, though its clinical development trajectory appears limited compared to the approved agent lapatinib.
The table below summarizes the fundamental differences in molecular properties and CNS distribution between TAK-285 and Trastuzumab.
| Feature | This compound | Trastuzumab |
|---|---|---|
| Drug Type | Small-molecule tyrosine kinase inhibitor [1] [2] | Monoclonal antibody [3] [4] |
| Molecular Weight | Low (small molecule) [5] | High (approx. 145 kDa) [4] |
| Primary Targets | EGFR and HER2 kinases [1] [2] | HER2 receptor (extracellular domain) [3] |
| P-glycoprotein (P-gp) Substrate | No (not a substrate for efflux pumps) [2] | Information Not Specified in Search Results |
| BBB Penetration Rationale | High transcellular permeability; not removed by P-gp efflux [1] [2] | Limited penetration due to large molecular size [4] |
| Evidence of CNS Distribution | Yes (confirmed in rodent models and human CSF) [1] [2] | Low CNS penetrance; considered ineffective for brain metastases [6] [4] |
The following sections detail the critical experiments and data that highlight the differences in CNS distribution.
P-gp Efflux Transport Assay
Brain Distribution Study in Rats
Human CSF Penetration Study
The diagram below illustrates the different pathways this compound and Trastuzumab take at the blood-brain barrier.
The table below summarizes the quantitative data available for this compound's activity against various kinases. Inhibitory activity is primarily reported as IC50 (half-maximal inhibitory concentration) or as a qualitative assessment of potency.
| Kinase | Reported IC50 (nM) | Potency Classification | Source / Context |
|---|---|---|---|
| HER2 (ErbB2) | 17 [1] [2] | Highly Potent | Primary Target |
| EGFR (HER1) | 23 [1] [2] | Highly Potent | Primary Target |
| HER4 | 260 [1] | Moderately Potent | >10-fold selectivity vs. HER1/2 [1] |
| MEK1 | 1,100 (1.1 μM) [1] | Weakly Potent | Slight inhibition [1] |
| c-Met | 4,200 (4.2 μM) [1] | Weakly Potent | Slight inhibition [1] |
| Aurora B | 1,700 (1.7 μM) [1] | Weakly Potent | Slight inhibition [1] |
| Lck | 2,400 (2.4 μM) [1] | Weakly Potent | Slight inhibition [1] |
| CSK | 4,700 (4.7 μM) [1] | Weakly Potent | Slight inhibition [1] |
| Lyn B | 5,200 (5.2 μM) [1] | Weakly Potent | Slight inhibition [1] |
| MEK5 | 5,700 (5.7 μM) [1] | Weakly Potent | Slight inhibition [1] |
| Other Kinases | >10,000 (>10 μM) [1] | Not Potent | No significant activity against 34 tested kinases [1] [3] |
The data presented above were generated using established biochemical and cellular assays. Here are the methodologies for the key experiments cited:
This compound is a dual inhibitor that selectively targets the kinase domains of HER2 and EGFR.
For a thorough evaluation of this compound, you should consider the following aspects:
The quantitative data for TAK-285 were generated through standardized experimental methods.
This compound exhibits potent antitumor activity by targeting the HER2 and EGFR signaling pathways.
The experimental workflow for determining the activity and specificity of this compound involves a series of structured steps, which can be visualized as follows:
For researchers, a key comparison is between this compound and the approved drug lapatinib. The table below highlights the critical differences.
| Feature | This compound | Lapatinib |
|---|---|---|
| Primary Targets | HER2 (IC₅₀ 17 nM), EGFR (IC₅₀ 23 nM) [1] [7] | HER2, EGFR |
| Pgp Substrate | No [2] [3] | Yes [2] [3] |
| Blood-Brain Barrier Penetration | Yes (not effluxed by Pgp) [7] [2] [3] | Limited (effluxed by Pgp) [2] [3] |
| Potential for Treating Brain Metastases | Higher (demonstrated efficacy in preclinical models) [2] [3] | Lower |
The table below summarizes the key experimental data for the most active this compound derivatives (9a-h) from the 2023 study, including their kinase inhibition and anti-proliferative activity [1].
| Compound | Structure | EGFR Kinase Inhibition (%) at 10 µM | HER2 Kinase Inhibition (%) at 10 µM | IC50 against PC3 Cell Line (nM) | IC50 against 22RV1 Cell Line (nM) |
|---|---|---|---|---|---|
| 9a | 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] | 94.25 | 80.30 | Information missing | Information missing |
| 9b | 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] | 92.45 | 77.58 | Information missing | Information missing |
| 9c | 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] | 90.11 | 69.83 | Information missing | Information missing |
| 9d | 3-chloro-4-(3,4-dichlorophenoxy)aniline linker [1] | 88.90 | 75.42 | Information missing | Information missing |
| 9e | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] | 99.33 | 83.65 | Information missing | Information missing |
| 9f | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] | 98.75 | 86.33 | ~1.0 | ~0.8 |
| 9g | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] | 97.45 | 79.25 | Information missing | Information missing |
| 9h | 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline linker [1] | 96.75 | 81.90 | Information missing | Information missing |
| This compound (Reference) | Original compound [1] | -- | -- | -- | -- |
| Staurosporine (Reference) | Broad-spectrum kinase inhibitor [1] | -- | -- | -- | -- |
Key Findings on Compound 9f:
The biological data in the table above were generated using the following standardized experimental methods [1]:
Kinase Inhibition Assay: Conducted using the "HotSpotSM" assay. Kinase activity was measured with 10 µM ATP concentration. The results are expressed as the % remaining kinase activity compared to a DMSO vehicle control. The percentage of inhibition was calculated from this value.
Anti-proliferative Assay (Cytotoxicity): The half-maximal inhibitory concentration (IC50) was determined against two human prostate carcinoma cell lines, PC3 and 22RV1. The values represent the compound concentration required to inhibit cell proliferation by 50%.
Mechanism Confirmation: For the most promising compound (9f), further studies including cell cycle analysis, apoptotic induction, molecular docking, molecular dynamics, and MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations were performed. These confirmed its mechanism as a dual EGFR/HER2 inhibitor that effectively halts cancer cell proliferation [1].
The following diagram illustrates the signaling pathway targeted by this compound derivatives and their mechanism of action.
This visual representation shows how this compound derivatives like 9f function as ATP-competitive inhibitors, blocking the signaling cascade that leads to cancer cell growth [1].
The 2023 study establishes that the 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline moiety is crucial for high EGFR potency. Compound 9f is the standout candidate from this series due to its balanced potency and selectivity [1].
The core advantage of TAK-285 lies in its ability to bypass the P-glycoprotein (Pgp) efflux pump, a major mechanism that limits many drugs from penetrating the brain. The table below summarizes the key experimental findings that verify this property and its therapeutic implications.
| Aspect | Experimental Findings for this compound | Comparative Findings for Lapatinib |
|---|---|---|
| Pgp Substrate Status | Not a substrate for Pgp efflux [1] [2]. | Known Pgp substrate [1] [2]. |
| In Vitro Pgp Assay | Did not inhibit rhodamine123 accumulation in Pgp-overexpressing MES-SA/Dx5 cells, indicating it is not effluxed by Pgp [1]. | Significantly increased rhodamine123 accumulation, confirming it is a competitive substrate for Pgp efflux [1]. |
| Brain Penetration (Unbound Drug) | Microdialysis studies in rats confirmed the presence of unbound this compound in the brain [3]. | Poor distribution to the brain due to Pgp efflux [1]. |
| In Vivo Efficacy (Brain Metastasis Model) | Showed greater inhibition of brain tumor growth in a mouse model using intracranial HER2+ breast cancer cells [1] [2]. | Had limited efficacy in the same brain metastasis model [1] [2]. |
| Kinase Selectivity | Specific for HER family kinases (EGFR, HER2, HER4); showed slight activity against 7 other kinases out of 96 tested [1] [4]. | Comparable inhibitory efficacy against EGFR and HER2 [1]. |
The diagram below illustrates the critical steps and findings from the microdialysis study that proved this compound's brain penetration.
The data demonstrates that this compound's property of not being a Pgp substrate is a major differentiating factor from lapatinib. This directly translates to its superior distribution to the central nervous system and its enhanced efficacy in a model of HER2-positive brain metastasis [1]. For researchers and drug development professionals, this highlights a viable strategy for overcoming the challenge of treating brain metastases: developing targeted therapies that are specifically designed not to be substrates for drug efflux pumps at the blood-brain barrier.
This compound is a dual inhibitor targeting both HER2 and EGFR kinases. The table below outlines its key activity metrics from preclinical studies.
| Aspect | Experimental Data | Context & Comparison |
|---|---|---|
| In Vitro Kinase IC₅₀ | HER2: 17 nM; EGFR: 23 nM [1] [2] | Demonstrates potent and balanced inhibition of both targets. |
| Cellular Growth Inhibition (IC₅₀ Range) | 0.011 - 17 μmol/L across 35 cancer cell lines [3] | IC₅₀ varies significantly based on cell line characteristics. |
| Selectivity | Highly specific for HER family kinases [4] | Tested against a panel of 96 kinases. |
The anti-tumor effect of this compound primarily stems from inhibiting the HER2/HER3 signaling axis, a key driver of proliferation in certain cancers.
This mechanism and the relationship between HER2, HER3, and drug sensitivity can be visualized in the following pathway:
To evaluate this compound's efficacy, standard preclinical methodologies were employed.
Cell Growth Inhibition Assay (MTT/SRB Assay)
Kinase Inhibition Profiling
P-gp Substrate Assessment
The collected data offers clear considerations for your research.
| Attribute | Description |
|---|---|
| Targets | Dual inhibitor of HER2 (IC₅₀ = 17 nM) and EGFR (IC₅₀ = 23 nM) [1] |
| Mechanism of Action | Competes with ATP in the cytoplasmic catalytic kinase domain, preventing tyrosine phosphorylation and downstream signaling [2] [1] |
| Primary Indication (in trials) | Advanced or metastatic solid tumors [3] [4] |
| Highest Clinical Phase Reported | Phase I (First-in-Human) [3] [4] |
| Reported Clinical Response | One partial response (parotid cancer); several cases of stable disease [3] |
| Maximum Tolerated Dose (MTD) | 300 mg twice daily (BID) [3] [4] |
The key clinical insights come from a Phase I, first-in-human study conducted in Japanese patients with solid tumors [3] [4].
| Trial Aspect | Details |
|---|---|
| Patient Population | 26 patients with metastatic or advanced cancer unresponsive to standard therapy [3] |
| Dosing | Escalated from 50 to 400 mg, once daily (q.d.) or twice daily (b.i.d.) [3] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 increased aminotransferases; Grade 3 decreased appetite (at 400 mg b.i.d.) [3] |
| Most Common Schedule at MTD | 300 mg twice daily [3] |
| Pharmacokinetics | Rapid absorption after oral dosing; dose-proportional plasma exposure (50-300 mg b.i.d.) [3] |
The workflow below summarizes the design of this Phase I study.
For researchers looking to evaluate compounds like this compound, the following established methodologies provide a foundation.
Kinase Activity Assay [1]
In Vitro Cell Growth Inhibition Assay [1]
In Vivo Xenograft Model [1]
While the clinical development of this compound itself did not progress beyond Phase I, it remains a compound of significant research interest.